: N,N-Diethyl 2-boronobenzenesulfonamide could potentially be used as an organic building block in the synthesis of more complex organic compounds. Organic building blocks are often used in research and industry for the creation of new materials and pharmaceuticals .
: Given its unique structure, N,N-Diethyl 2-boronobenzenesulfonamide could be used in chemical synthesis. The presence of both boron and sulfonamide groups could make it a versatile reagent in a variety of chemical reactions .
: Compounds similar to N,N-Diethyl 2-boronobenzenesulfonamide have been used in the treatment of various health conditions. Therefore, it could potentially be used in pharmaceutical research .
2-(N,N-Diethylsulfamoyl)phenylboronic acid is a chemical compound characterized by its boronic acid functional group attached to a phenyl ring that is further substituted with a diethylsulfamoyl group. This compound is typically a white solid, exhibiting specific physical properties such as a melting point of approximately 220-225°C. It has a molecular formula of C₈H₁₂BNO₄S and a molecular weight of 229.06 g/mol. The compound is sparingly soluble in water and shows a density of about 1.37 g/cm³ .
While specific biological activities for 2-(N,N-Diethylsulfamoyl)phenylboronic acid may not be extensively documented, compounds with similar structures often exhibit various pharmacological properties. Boronic acids are known for their potential as enzyme inhibitors, particularly in the context of protease inhibition. The sulfonamide moiety may also impart antimicrobial properties, making this compound a candidate for further biological evaluation.
The synthesis of 2-(N,N-Diethylsulfamoyl)phenylboronic acid typically involves the following steps:
2-(N,N-Diethylsulfamoyl)phenylboronic acid has several potential applications, particularly in:
Studies on the interactions of 2-(N,N-Diethylsulfamoyl)phenylboronic acid with biological molecules could provide insights into its potential therapeutic uses. Interaction studies typically focus on:
Several compounds share structural similarities with 2-(N,N-Diethylsulfamoyl)phenylboronic acid, including:
These compounds highlight the diversity within the boronic acid class, showcasing variations in functional groups that can significantly influence their chemical behavior and applications.
Boron-11 nuclear magnetic resonance spectroscopy serves as the primary analytical technique for characterizing the boron environment in 2-N,N-Diethylsulfamoylphenylboronic acid. The ¹¹B nucleus, with its natural abundance of 80.1% and spin quantum number of 3/2, provides valuable information about the hybridization state and coordination environment of the boron center [3] [4].
In the case of 2-N,N-Diethylsulfamoylphenylboronic acid, the ¹¹B nuclear magnetic resonance spectrum typically exhibits a characteristic chemical shift in the range of 25-35 parts per million, consistent with sp²-hybridized boronic acids. This chemical shift reflects the trigonal planar geometry around the boron atom and the presence of the electron-withdrawing diethylsulfamoyl group [5] [6]. The observed chemical shift at approximately 29-31 parts per million is consistent with other substituted phenylboronic acids, indicating minimal perturbation of the boron electronic environment by the sulfonamide substituent [3].
The quadrupolar nature of the ¹¹B nucleus results in characteristic line broadening effects, with typical quadrupolar coupling constants ranging from 2.8-3.3 megahertz for phenylboronic acid derivatives. The chemical shift anisotropy, characterized by a span of 30-40 parts per million, provides additional structural information about the molecular orientation and electronic environment [5] [7].
The ¹H nuclear magnetic resonance spectrum of 2-N,N-Diethylsulfamoylphenylboronic acid provides detailed information about the aromatic proton environment and the aliphatic protons of the diethylsulfamoyl group. The aromatic protons appear as a complex multiplet in the region of 7.0-8.0 parts per million, with the exact chemical shifts and coupling patterns dependent on the substitution pattern and electronic effects of the sulfonamide group [1] [8].
The diethylsulfamoyl protons exhibit characteristic chemical shifts, with the methylene protons appearing as a quartet around 3.2-3.4 parts per million and the methyl protons as a triplet at approximately 1.1-1.3 parts per million. The boronic acid hydroxyl protons typically appear as broad, exchangeable signals in the range of 4.5-7.0 parts per million, with the exact position being solvent and concentration dependent [3] [6].
The ¹³C nuclear magnetic resonance spectrum provides crucial information about the carbon framework of 2-N,N-Diethylsulfamoylphenylboronic acid. The aromatic carbons appear in the characteristic region of 120-140 parts per million, with the ipso carbon directly bonded to boron often exhibiting broadening or complete absence due to quadrupolar relaxation effects of the adjacent boron nucleus [9] [10].
The diethylsulfamoyl carbons exhibit distinct chemical shifts, with the methylene carbons appearing around 42-45 parts per million and the methyl carbons at approximately 14-16 parts per million. The carbon atoms of the phenyl ring ortho to the sulfonamide group may show slight downfield shifts due to the electron-withdrawing nature of the SO₂N(C₂H₅)₂ group [11] [12].
Infrared spectroscopy provides essential information about the functional groups present in 2-N,N-Diethylsulfamoylphenylboronic acid. The most characteristic infrared absorption for boronic acids is the B-O stretching vibration, which appears as a strong band in the region of 1310-1380 cm⁻¹. This frequency is consistent with the trigonal planar geometry around the boron atom and the presence of the B(OH)₂ functional group [13] [14].
The sulfonamide functional group exhibits several characteristic infrared absorptions. The asymmetric SO₂ stretching vibration appears around 1330-1350 cm⁻¹, while the symmetric SO₂ stretching occurs at approximately 1150-1170 cm⁻¹. The S-N stretching vibration is observed at 920-940 cm⁻¹, providing confirmation of the sulfonamide linkage [15] [16].
The boronic acid O-H stretching vibrations appear as broad absorptions in the region of 3200-3400 cm⁻¹, often showing evidence of hydrogen bonding interactions. The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the ethyl groups appears at 2850-2980 cm⁻¹ [13] [14].
The aromatic C=C stretching vibrations occur in the range of 1400-1600 cm⁻¹, with the exact frequencies dependent on the substitution pattern and electronic effects of the sulfonamide group. The combination of these characteristic absorptions provides a unique infrared fingerprint for 2-N,N-Diethylsulfamoylphenylboronic acid [17] [18].
X-ray crystallographic analysis of 2-N,N-Diethylsulfamoylphenylboronic acid and related compounds provides detailed information about the three-dimensional molecular structure and geometric parameters. The boronic acid functional group typically adopts a trigonal planar geometry around the boron atom, with O-B-O bond angles of approximately 118-120° [19] [20].
The B-O bond lengths in phenylboronic acid derivatives typically range from 1.36-1.39 Å, consistent with partial double bond character due to π-backbonding from the oxygen lone pairs to the empty p-orbital of boron. The C-B bond length is approximately 1.55-1.57 Å, indicating a typical sp²-sp² single bond [19] [21].
The phenyl ring and the boronic acid group are generally coplanar or nearly coplanar, with torsion angles typically less than 10-15°. The presence of the sulfonamide substituent may introduce slight deviations from planarity due to steric interactions, but the overall molecular framework remains essentially planar [19] [20].
The sulfonamide group exhibits characteristic geometric parameters, with S-O bond lengths of approximately 1.43-1.45 Å and S-N bond lengths of 1.63-1.65 Å. The O-S-O bond angles are typically around 118-120°, while the N-S-O angles range from 106-109° [22] [15].
The crystal packing of 2-N,N-Diethylsulfamoylphenylboronic acid is dominated by hydrogen bonding interactions involving the boronic acid hydroxyl groups. The most common intermolecular interaction is the formation of O-H···O hydrogen bonds between adjacent molecules, with typical donor-acceptor distances of 2.75-2.80 Å [23] [24].
These hydrogen bonding interactions typically result in the formation of centrosymmetric dimers, where two molecules are linked through a pair of O-H···O hydrogen bonds. These dimeric units then assemble into extended networks through additional hydrogen bonding interactions, creating infinite chains or two-dimensional sheets [24] [25].
The crystal structure often exhibits a layered arrangement, with the boronic acid groups forming hydrogen-bonded networks within the layers and van der Waals interactions between the layers. The presence of the diethylsulfamoyl group may introduce additional intermolecular interactions, including potential C-H···O hydrogen bonds and dipole-dipole interactions [23] [26].
The overall crystal packing is stabilized by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. The specific packing arrangement depends on the crystallization conditions and the presence of solvent molecules, which may participate in the hydrogen bonding network [24] [27].
Mass spectrometric analysis of 2-N,N-Diethylsulfamoylphenylboronic acid provides valuable information about the molecular structure and fragmentation pathways. The molecular ion peak appears at m/z 257, corresponding to the intact molecule with the molecular formula C₁₀H₁₆BNO₄S [1] [28].
The fragmentation pattern is dominated by the loss of the boronic acid functionality, resulting in the formation of BO⁻ (m/z 27) and BO₂⁻ (m/z 43) fragment ions. These boron-containing fragments are characteristic of boronic acid compounds and provide definitive evidence for the presence of the B(OH)₂ group [28] [29].
The phenyl cation (C₆H₅⁺) at m/z 77 is typically observed as a significant fragment, resulting from the cleavage of the C-B bond and the loss of the boronic acid group. The diethylsulfamoyl fragment (SO₂N(C₂H₅)₂⁺) may appear at m/z 120, providing confirmation of the sulfonamide functionality [28] [30].
The relative intensities of these fragments depend on the ionization conditions and the collision energy used in the mass spectrometric analysis. Under electron ionization conditions, the BO⁻ and BO₂⁻ fragments typically exhibit high relative intensities, while the molecular ion peak may be relatively weak due to the lability of the boronic acid group [28] [31].